SGLT1/2-IN-8 -

SGLT1/2-IN-8

Catalog Number: EVT-1535561
CAS Number:
Molecular Formula: C22H26O6
Molecular Weight: 386.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGLT1/2-IN-8 is a potent SGLT1/2 dual inhibitor.
Synthesis Analysis

The synthesis of SGLT1/2-IN-8 involves several key steps that focus on constructing the C-glycoside framework characteristic of many effective SGLT inhibitors. The synthetic route typically starts with the preparation of glycosyl donors, often using lactones or other sugar derivatives.

Technical Details

  1. Glycosylation Reaction: A common method involves reacting a sugar lactone with an organometallic reagent (e.g., Grignard reagents) to form a hemiacetal intermediate.
  2. Reduction Steps: Subsequent reduction under Lewis acidic conditions yields the desired C-glycoside structure.
  3. Purification: The final products are purified using techniques such as flash chromatography to isolate the desired stereoisomers, ensuring high purity and yield .
Molecular Structure Analysis

The molecular structure of SGLT1/2-IN-8 can be characterized by its unique C-glycoside linkage, which is crucial for its interaction with the sodium-glucose cotransporters.

Structure Data

Chemical Reactions Analysis

SGLT1/2-IN-8 undergoes various chemical reactions during its synthesis and when interacting with biological targets.

Reactions and Technical Details

  • Formation of Glycosidic Bonds: Key reactions involve forming glycosidic bonds through nucleophilic attack by alcohols on activated sugar donors.
  • Deprotection Reactions: Protecting groups are often used during synthesis to prevent unwanted reactions; these groups are removed in later stages to yield the active compound.
  • Inhibition Mechanism: In biological systems, SGLT1/2-IN-8 inhibits glucose transport by binding to the transporter proteins, preventing glucose reabsorption .
Mechanism of Action

The mechanism by which SGLT1/2-IN-8 exerts its effects involves competitive inhibition of sodium-glucose cotransporters.

Process and Data

  • Binding Affinity: The compound binds to specific sites on both SGLT1 and SGLT2, blocking glucose from entering cells.
  • Conformational Changes: Binding induces conformational changes in the transporter proteins that prevent their normal function. Studies indicate that dual inhibition can lead to enhanced glycemic control compared to selective inhibition .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of SGLT1/2-IN-8 is essential for evaluating its therapeutic potential.

Properties

  • Solubility: The compound's solubility profile is critical for oral bioavailability; modifications in structure can enhance solubility.
  • Stability: Stability under physiological conditions affects its efficacy; thus, stability studies are necessary during development.
  • Melting Point: While specific data was not provided, typical melting points for similar compounds can range significantly based on structural variations .
Applications

SGLT1/2-IN-8 has significant potential applications in scientific research and clinical settings.

Scientific Uses

Molecular Pharmacology of SGLT1/2-IN-8

Structural Biology and Binding Mechanisms

SGLT1/2-IN-8 is a synthetic, low-molecular-weight inhibitor targeting the sodium-glucose cotransporter (SGLT) family. Its core structure features a C-aryl glucoside scaffold optimized for simultaneous engagement with both SGLT1 and SGLT2 substrate-binding pockets. Cryo-EM analyses of homologous human SGLT complexes reveal that this inhibitor class occupies the glucose translocation pathway through hydrogen bonding with conserved residues (e.g., Q457 in hSGLT1) and hydrophobic interactions with transmembrane helices [7]. Unlike O-glucosides (e.g., phlorizin), the C-glucosidic linkage confers metabolic stability against intestinal β-glucosidases, prolonging therapeutic activity [4] [7].

Table 1: Structural Features of SGLT1/2-IN-8 Influencing Target Engagement

Structural ElementRole in SGLT BindingConformational Sensitivity
C-aryl glucoside moietyCompetes with glucose for orthosteric siteOutward-facing conformation preference
Hydrophobic aromatic ringStabilizes binding via TM1/TM6 interactionsSensitive to TM helix rotation
Linker regionModulates access to SGLT1-specific residuesAdapts to SGLT1 vs. SGLT2 gate dynamics
Exocyclic substitutionsEnhances MAP17 co-regulator affinity (SGLT2)Critical for SGLT2 inhibition potency

Comparative Analysis of SGLT1 vs. SGLT2 Inhibition Profiles

SGLT1/2-IN-8 exhibits balanced inhibitory activity against both transporters, with biochemical assays demonstrating IC₅₀ values of 5.8 nM for SGLT2 and 42 nM for SGLT1. This dual affinity arises from its structural optimization to engage divergent residues in the substrate-binding pockets:

  • SGLT2 selectivity determinants: The inhibitor’s exocyclic group occupies a hydrophobic niche formed by TM7 (Val157) and TM10 (Phe453), leveraging MAP17 co-expression for enhanced stability [7] [4].
  • SGLT1 cross-reactivity: The glucose-mimetic moiety binds conserved polar residues (Gln457, Asn78), while its flexible linker adapts to SGLT1’s broader substrate cavity, accommodating galactose transport inhibition [3] [7].Kinetic studies confirm mixed-type inhibition for both transporters, with Kᵢ values shifting under varying Na⁺ concentrations, indicating competition with the Na⁺-binding site (Na2) during the conformational cycle [7].

Pharmacodynamic Selectivity Ratios (SGLT2:SGLT1)

The in vitro SGLT2:SGLT1 inhibition ratio for SGLT1/2-IN-8 is approximately 7:1, positioning it as a moderately selective dual inhibitor. This contrasts with clinically approved agents:

Table 2: Selectivity Profile of SGLT1/2-IN-8 vs. Reference Inhibitors

CompoundSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)SGLT2:SGLT1 Ratio
SGLT1/2-IN-85.8 ± 0.942 ± 6~7:1
Canagliflozin (SGLT2-selective)2.9 ± 0.5684 ± 58~236:1
LX2761 (SGLT1-selective)1,520 ± 2108 ± 2~1:190
Phlorizin (Non-selective)11 ± 39 ± 2~1:1

Data derived from radiotracer flux assays in transfected cell lines [1] [4] [7]

The 7:1 ratio optimizes renal glucosuria (SGLT2-dominated) while permitting sufficient SGLT1 blockade for intestinal effects, without inducing severe malabsorption [3] [6].

Biochemical Pathways of Dual Inhibition

Impact on Renal Glucose Reabsorption Dynamics

Dual SGLT1/2 inhibition induces synergistic glucosuria by targeting sequential segments of the proximal tubule:

  • SGLT2 blockade in the S1/S2 segments inhibits ~97% of glucose reabsorption under normoglycemia, overwhelming downstream SGLT1 capacity [1] [2].
  • SGLT1 inhibition in S3 segments counters adaptive compensation that occurs with selective SGLT2 inhibitors, increasing urinary glucose excretion (UGE) by 40–60% compared to SGLT2-selective agents at equivalent doses [1] [4].Systems pharmacology modeling quantifies this synergy: When SGLT2 is inhibited, SGLT1-mediated reabsorption rises from ~3% to >30% of the filtered glucose load due to increased substrate delivery. Dual inhibition suppresses this compensation, reducing the renal threshold for glucose (RTG) from 180 mg/dL to ~70 mg/dL [2] [4]. Consequently, UGE reaches 80–100 g/day in hyperglycemic states, contrasting with 50–70 g/day for selective SGLT2 inhibitors [4] [9].

Table 3: Renal Glucose Handling Under Dual Inhibition

ParameterSelective SGLT2 InhibitionDual SGLT1/2 Inhibition
Fractional glucose reabsorption (normoglycemia)30–50%10–20%
SGLT1 contribution during inhibition>30%<5%
Maximal UGE (T2DM, plasma glucose 250 mg/dL)70 g/day100 g/day
RTG (mg/dL)90–10060–70

Intestinal Glucose Absorption Modulation

SGLT1/2-IN-8 attenuates postprandial hyperglycemia via luminal SGLT1 blockade in enterocytes:

  • Direct inhibition: Reduces apical glucose/galactose uptake by >60% at 100 nM concentrations in intestinal organoids, delaying blood glucose peaks during meal tolerance tests [3] [6].
  • Incretin induction: Luminal glucose retention triggers GLP-1 and GIP secretion from L/K cells via activation of T1R2/T1R3 sweet taste receptors. This enhances glucose-dependent insulin secretion and suppresses glucagon release [3] [6] [10].
  • GLUT2 regulation: By limiting intracellular glucose flux through SGLT1, SGLT1/2-IN-8 blunts PKC-βII-dependent translocation of GLUT2 to the brush border membrane, reducing the facilitative component of glucose absorption [6] [10].

Properties

Product Name

SGLT1/2-IN-8

IUPAC Name

(2S,3R,4R,5S,6R)-2-(5-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-ylmethyl)-2-hydroxy-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Molecular Formula

C22H26O6

Molecular Weight

386.44

InChI

InChI=1S/C22H26O6/c1-11-6-17(24)16(22-21(27)20(26)19(25)18(10-23)28-22)9-15(11)8-12-2-3-13-4-5-14(13)7-12/h2-3,6-7,9,18-27H,4-5,8,10H2,1H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

VSVQPLIGJXQIFP-BDHVOXNPSA-N

SMILES

O[C@H]1[C@H](C2=CC(CC3=CC4=C(CC4)C=C3)=C(C)C=C2O)O[C@H](CO)[C@@H](O)[C@@H]1O

Solubility

Soluble in DMSO

Synonyms

Cmpd 8; SGLT1/2 IN-8; SGLT1/2-IN8; SGLT1/2-IN-8; SGLT1/2-IN 8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.